molecular formula C12H14N4O2S B4390383 benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate

benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate

Cat. No. B4390383
M. Wt: 278.33 g/mol
InChI Key: PMCFHBRXWPPZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential to exhibit biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate is not fully understood. However, it is believed that the compound may act by inhibiting the activity of specific enzymes or by interfering with DNA replication.
Biochemical and Physiological Effects:
Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic effects against cancer cell lines. Furthermore, it has been shown to induce apoptosis in cancer cells, suggesting its potential as a novel anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate in lab experiments is its relatively simple synthesis. Additionally, it has been shown to exhibit promising results in various in vitro studies. However, one of the limitations is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate. One potential direction is to further investigate its potential as an antimicrobial, antifungal, and anticancer agent. Additionally, further studies could be conducted to understand its mechanism of action and potential toxicity. Furthermore, the development of novel derivatives could be explored to enhance its therapeutic potential.

Scientific Research Applications

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is studied for its potential to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential to act as a DNA intercalator, which could have implications in the development of novel therapeutic agents.

properties

IUPAC Name

benzyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(19-12-14-11(13)15-16-12)10(17)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFHBRXWPPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)SC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate
Reactant of Route 2
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate
Reactant of Route 3
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate
Reactant of Route 4
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate
Reactant of Route 5
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.